molecular formula C12H21NO4 B2451012 methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate CAS No. 192385-82-3

methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate

Cat. No.: B2451012
CAS No.: 192385-82-3
M. Wt: 243.303
InChI Key: LVSNFSRSQZFNPY-IUCAKERBSA-N
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Description

Methyl (1S,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate, also known as MBC, is a chemical compound belonging to the class of carboxylic acid derivatives. It contains a total of 38 bonds, including 17 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .


Molecular Structure Analysis

The molecular formula of this compound is C12H21NO4. It contains 38 atoms in total, including 21 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . The molecule has a total of 38 bonds, including 17 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .

Scientific Research Applications

Synthesis and Stereochemistry

  • Enantioselective Synthesis: Methyl (1S,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate has been involved in the enantioselective synthesis of various compounds. For example, Davies et al. (2003) demonstrated its use in the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates through kinetic resolution (Davies et al., 2003).

Asymmetric Synthesis

  • Formation of Heterocyclic Compounds: Magata et al. (2017) synthesized Methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, a compound structurally similar to methyl (1S,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate, using a palladium-catalyzed amide coupling method. This highlights its potential in the formation of complex heterocyclic compounds (Magata et al., 2017).

Chemical Transformations

  • Building Block for Amino Acids: Limbach et al. (2009) showed that Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a compound related to methyl (1S,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate, is a versatile building block for creating cyclopropyl-containing amino acids. This suggests that methyl (1S,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate could have similar applications (Limbach et al., 2009).

Crystallography and Structural Analysis

  • Structural Characterization: The compound's role in crystallography was explored by Wang and Englert (2019), who used (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a derivative, to determine the absolute structure of a chiral pyrrolidine derivative through diffraction and spectroscopy (Wang & Englert, 2019).

Properties

IUPAC Name

methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSNFSRSQZFNPY-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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